molecular formula C27H24N2O6S B12156548 (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12156548
M. Wt: 504.6 g/mol
InChI Key: AJKZJHIFQTXSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This complex compound has a lengthy name, but let’s break it down It consists of several functional groups and heterocyclic rings

    Chemical Formula: CHNOS

    IUPAC Name: (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes could modify the furan ring or the benzothiazole moiety.

    Reduction: Reduction reactions might target the pyrrolidine ring or other functional groups.

    Substitution: Nucleophilic substitutions could occur at various positions.

    Common Reagents: Specific reagents would depend on the reaction type, but common ones include oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., Grignard reagents).

    Major Products: These would vary based on reaction conditions, stereochemistry, and regioselectivity.

Scientific Research Applications

Researchers explore this compound in several fields:

    Medicine: Investigating its potential as a drug candidate due to its diverse functional groups.

    Chemistry: Studying its reactivity and developing new synthetic methodologies.

    Biology: Assessing its biological activity, such as enzyme inhibition or receptor binding.

    Industry: Exploring applications in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. These could include enzymes, receptors, or cellular pathways. Unfortunately, detailed studies on this specific compound are scarce, so further research is needed.

Comparison with Similar Compounds

    Similar Compounds: Look into other benzothiazole-fused heterocycles or compounds with similar functional groups.

    Uniqueness: Highlight its distinctive features, such as the combination of benzothiazole, furan, and pyrrolidine rings.

: For more information, refer to the IUPAC name and explore related literature: (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione.

Properties

Molecular Formula

C27H24N2O6S

Molecular Weight

504.6 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O6S/c1-5-15-10-11-17-20(13-15)36-27(28-17)29-22(16-7-6-8-19(33-3)25(16)34-4)21(24(31)26(29)32)23(30)18-12-9-14(2)35-18/h6-13,22,31H,5H2,1-4H3

InChI Key

AJKZJHIFQTXSHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=C(C(=CC=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.